The road less traveled: A technical guide to the biological significance of 7-Dehydropregnenolone in steroidogenesis
The road less traveled: A technical guide to the biological significance of 7-Dehydropregnenolone in steroidogenesis
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides an in-depth exploration of 7-dehydropregnenolone (7-DHP), a pivotal, yet often overlooked, molecule in steroidogenesis. We will move beyond the canonical pathways to uncover the synthesis, metabolism, and profound biological functions of 7-DHP and its derivatives. This document is designed to serve as a comprehensive resource for researchers, clinicians, and industry professionals, offering a detailed analysis of the enzymatic machinery, physiological relevance, and burgeoning therapeutic potential of this alternative steroidogenic pathway. Through a synthesis of established literature and cutting-edge research, we will illuminate the intricate roles of 7-DHP in skin physiology, its interplay with vitamin D metabolism, and its emerging significance in oncology and neurobiology.
Introduction: A Paradigm Shift in Steroidogenesis
For decades, the biosynthesis of steroid hormones has been predominantly understood through a linear pathway commencing with cholesterol's conversion to pregnenolone. However, a growing body of evidence has unveiled a parallel and equally significant route initiated by the conversion of 7-dehydrocholesterol (7-DHC) to 7-dehydropregnenolone (7-DHP). This discovery has fundamentally expanded our understanding of steroid hormone production and its regulation.
7-DHC, the immediate precursor of cholesterol, is now recognized as a substrate for the cholesterol side-chain cleavage enzyme, P450scc (CYP11A1).[1][2] This enzymatic reaction gives rise to 7-DHP, the inaugural molecule of a novel cascade of Δ7-steroids. These steroids, characterized by a double bond at the 7-8 position of the steroid B-ring, possess unique biochemical properties and biological activities that distinguish them from their classical counterparts. This guide will meticulously dissect this alternative steroidogenic pathway, offering a detailed examination of its key players and their physiological implications.
The Genesis of a Novel Pathway: The Enzymatic Conversion of 7-DHC to 7-DHP
The synthesis of 7-DHP is a multi-step process occurring within the mitochondria of steroidogenic tissues, including the adrenal glands, placenta, gonads, and skin.[1][3][4] The key enzyme orchestrating this conversion is cytochrome P450 side-chain cleavage (P450scc) , encoded by the CYP11A1 gene.
The conversion of 7-DHC to 7-DHP mirrors the initial steps of classical steroidogenesis, with 7-DHC serving as a competitive substrate to cholesterol.[1][3] The reaction proceeds through two hydroxylated intermediates:
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22-hydroxy-7-dehydrocholesterol (22(OH)7DHC)
-
20,22-dihydroxy-7-dehydrocholesterol (20,22(OH)27DHC) [3][5]
The process is dependent on the presence of adrenodoxin and adrenodoxin reductase, which facilitate electron transfer.[6] Notably, the catalytic efficiency of P450scc for 7-DHC is comparable to, and in some cases higher than, that for cholesterol.[3][7]
This pathway's activity is not merely a biochemical curiosity; it has been observed ex vivo in adrenal glands from various mammalian species, as well as in human placenta and epidermal keratinocytes.[3][7] The stimulation of this pathway by forskolin and its inhibition by aminoglutethimide underscore its regulation by cAMP-dependent mechanisms, similar to classical steroidogenesis.[3]
Experimental Workflow: In Vitro Conversion of 7-DHC to 7-DHP
Caption: Workflow for the in vitro enzymatic conversion of 7-DHC to 7-DHP.
The Metabolic Cascade: Downstream Pathways of 7-Dehydropregnenolone
Once formed, 7-DHP serves as a precursor for a diverse array of other Δ7-steroids, leveraging the existing steroidogenic enzymatic machinery. The metabolic fate of 7-DHP is tissue-dependent and gives rise to a novel class of biologically active molecules.
Conversion to 7-Dehydroprogesterone
Similar to pregnenolone in the classical pathway, 7-DHP can be converted to 7-dehydroprogesterone by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) .[1][3] This conversion has been demonstrated in adrenal glands and placental microsomes.[3][7] The catalytic efficiency of 3β-HSD for 7-DHP is approximately 40% of that for pregnenolone, indicating that this is a physiologically relevant metabolic step.[3]
Hydroxylation by CYP17A1
In tissues expressing 17α-hydroxylase/17,20-lyase (CYP17A1) , such as the adrenal glands of certain species, 7-DHP can be hydroxylated to form 17-hydroxy-7-dehydropregnenolone (17(OH)7DHP) .[1][3] This opens the door to the synthesis of Δ7-androgens and Δ7-glucocorticoids.
The Role of 7-Dehydrocholesterol Reductase (DHCR7)
The enzyme 7-dehydrocholesterol reductase (DHCR7) , which catalyzes the final step in cholesterol biosynthesis by reducing the C7-C8 double bond of 7-DHC, has a selective ability to act on certain 7-dehydrosteroids.[8][9] While some metabolites of 7-DHC can be substrates for DHCR7, 7-DHP itself is not.[10][11] This resistance to reduction by DHCR7 is crucial as it allows 7-DHP to be further metabolized to other active Δ7-steroids, preserving their unique biological functions.[10]
Mutations in the DHCR7 gene lead to Smith-Lemli-Opitz syndrome (SLOS), a condition characterized by the accumulation of 7-DHC and its metabolites, including Δ7-steroids.[12][13] The presence of these alternative steroids in SLOS patients provides in vivo evidence for the activity of this pathway.
Caption: Key metabolic pathways originating from 7-dehydropregnenolone.
The Biological Significance of 7-DHP and its Derivatives
The discovery of the 7-DHP pathway has unveiled a new dimension of steroid hormone function, with implications for skin physiology, cancer biology, and neurobiology.
A Novel Endocrine System in the Skin
The skin is a primary site for the synthesis and action of 7-DHP and its metabolites.[4][5] Epidermal keratinocytes can convert both endogenous and exogenous 7-DHC to 7-DHP.[7] This locally produced 7-DHP exhibits potent biological activities, including the inhibition of keratinocyte proliferation.[7]
Furthermore, the presence of the 5,7-diene structure in 7-DHP and its derivatives makes them susceptible to UVB-induced photochemical transformation.[6][14][15] This process generates a novel class of vitamin D3-like molecules, termed pregnacalciferols.[12][16][17] These secosteroids, along with 7-DHP itself, have been shown to inhibit the proliferation of not only keratinocytes but also melanocytes and melanoma cells.[1][3] This suggests the existence of a unique, localized endocrine system in the skin that is regulated by both enzymatic activity and solar radiation.
Anti-proliferative and Pro-differentiative Effects
Beyond the skin, 7-DHP and its derivatives have demonstrated significant anti-proliferative and pro-differentiative effects in various cancer cell lines. Studies have shown that these compounds can inhibit the growth of leukemia cells and induce their differentiation.[16][18] Notably, some of these novel secosteroids exhibit potent anti-leukemia effects with low or absent calcemic activity, a significant advantage over classical vitamin D compounds.[16] The derivatives of 16-dehydropregnenolone, a related compound, have also shown cytotoxic activity against lung cancer cell lines.[19]
Neurosteroid Potential
While pregnenolone is a well-established neurosteroid, the role of 7-DHP in the central nervous system is an emerging area of research.[20] The brain expresses P450scc, suggesting the potential for local synthesis of 7-DHP.[1][4] Furthermore, enzymes such as CYP7B1, which are present in the brain, are known to hydroxylate steroids, including pregnenolone and DHEA, at the 7α position.[21][22][23][24] This raises the intriguing possibility that 7-DHP could be a substrate for such modifications, leading to the formation of novel neuroactive steroids. The 7α-hydroxylated derivatives of classical neurosteroids have been shown to possess neuroprotective properties.[22]
| Compound | Biological Activity | Target Cells/Tissues |
| 7-Dehydropregnenolone (7-DHP) | Inhibits proliferation | Keratinocytes, Melanocytes, Melanoma cells, Leukemia cells[3][5][7] |
| 20-oxopregnacalciferol (pD) | Inhibits proliferation, Induces differentiation | Leukemia cells, Skin cells[3][16] |
| 7-Dehydroprogesterone | Steroid hormone intermediate | Adrenal glands, Placenta[3][7] |
| 17-Hydroxy-7-DHP | Steroid hormone intermediate | Adrenal glands[3] |
Table 1: Summary of the Biological Activities of 7-DHP and its Derivatives
Therapeutic Potential and Future Directions
The unique biological activities of 7-DHP and its derivatives position them as promising candidates for drug development.
-
Dermatology: The anti-proliferative effects of 7-DHP and its secosteroid metabolites on keratinocytes make them attractive for the treatment of hyperproliferative skin disorders such as psoriasis.
-
Oncology: The ability of these compounds to inhibit cancer cell growth and induce differentiation, particularly with reduced calcemic side effects, presents a significant opportunity for the development of novel anti-cancer therapies, especially for leukemia and melanoma.[16][18]
-
Neuroprotection: The potential for 7-DHP to be converted into neuroactive steroids warrants further investigation into its role in neurodegenerative diseases and cognitive function.
Future research should focus on elucidating the full spectrum of enzymes involved in the 7-DHP metabolic pathway and identifying the specific receptors and signaling pathways through which these novel steroids exert their biological effects. The development of selective agonists and antagonists for these pathways will be crucial for translating these fundamental discoveries into clinical applications.
Conclusion
The discovery of the 7-dehydropregnenolone pathway represents a significant advancement in our understanding of steroidogenesis. It has unveiled a previously unrecognized layer of complexity and regulation in steroid hormone production and action. From its pivotal role in skin physiology to its emerging potential in cancer therapy and neurobiology, 7-DHP is poised to become a major focus of endocrine research and drug development. This guide has provided a comprehensive overview of the current knowledge in this exciting field, offering a solid foundation for future investigations into the untapped therapeutic potential of this remarkable molecule.
References
-
Slominski, A. T., Kim, T. K., Chen, J., Nguyen, M. N., Li, W., Yates, C. R., Sweatman, T., Janjetovic, Z., & Tuckey, R. C. (2012). Cytochrome P450scc-dependent metabolism of 7-dehydrocholesterol in placenta and epidermal keratinocytes. The Journal of Steroid Biochemistry and Molecular Biology, 132(3-5), 237-246. [Link]
-
Slominski, A. T., Zmijewski, M. A., Semak, I., Sweatman, T., Janjetovic, Z., Li, W., Zjawiony, J. K., & Tuckey, R. C. (2009). Sequential metabolism of 7-dehydrocholesterol to steroidal 5,7-dienes in adrenal glands and its biological implication in the skin. PLoS One, 4(2), e4309. [Link]
-
Slominski, A. T., Janjetovic, Z., Fuller, B. E., Zmijewski, M. A., Tuckey, R. C., Nguyen, M. N., Cios, K., & Miller, D. D. (2010). Products of vitamin D3 or 7-dehydrocholesterol metabolism by cytochrome P450scc show anti-leukemia effects, having low or absent calcemic activity. PLoS One, 5(3), e9907. [Link]
-
Slominski, A., Zjawiony, J., Wortsman, J., Semak, I., Stewart, J., Pisarchik, A., Sweatman, T., & Tuckey, R. C. (2004). A novel pathway for sequential transformation of 7-dehydrocholesterol and expression of the P450scc system in mammalian skin. The FASEB Journal, 18(15), 1828-1830. [Link]
-
Slominski, A., Zmijewski, M. A., Semak, I., Sweatman, T., Janjetovic, Z., Li, W., Zjawiony, J. K., & Tuckey, R. C. (2009). Sequential Metabolism of 7-Dehydrocholesterol to Steroidal 5,7-Dienes in Adrenal Glands and Its Biological Implication in the Skin. PLoS ONE 4(2): e4309. [Link]
-
Slominski, A. T., Zmijewski, M. A., Semak, I., Sweatman, T., Janjetovic, Z., Li, W., Zjawiony, J. K., & Tuckey, R. C. (2009). Sequential Metabolism of 7-Dehydrocholesterol to Steroidal 5,7-Dienes in Adrenal Glands and Its Biological Implication in the Skin. PLOS ONE. [Link]
-
Tuckey, R. C., & Slominski, A. T. (2017). On the role of skin in the regulation of local and systemic steroidogenic activities. The Journal of Steroid Biochemistry and Molecular Biology, 172, 13-26. [Link]
-
Slominski, A., Zjawiony, J., Wortsman, J., Semak, I., Stewart, J., Pisarchik, A., Sweatman, T., & Tuckey, R. C. (2004). A novel pathway for sequential transformation of 7-dehydrocholesterol and expression of the P450scc system in mammalian skin. The FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 18(15), 1828–1830. [Link]
-
Rose, K., Allan, A., & Melmed, S. (1997). Cyp7b, a novel brain cytochrome P450, catalyzes the synthesis of neurosteroids 7α-hydroxy dehydroepiandrosterone and 7α-hydroxy pregnenolone. Proceedings of the National Academy of Sciences, 94(10), 4925-4930. [Link]
-
Tuckey, R. C., Nguyen, M. N., & Slominski, A. T. (2021). Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites. The Journal of steroid biochemistry and molecular biology, 211, 105929. [Link]
-
Slominski, A. T., Janjetovic, Z., Fuller, B. E., Zmijewski, M. A., Tuckey, R. C., Nguyen, M. N., Cios, K., & Miller, D. D. (2010). Products of vitamin D3 or 7-dehydrocholesterol metabolism by cytochrome P450scc show anti-leukemia effects, having low or absent calcemic activity. PloS one, 5(3), e9907. [Link]
-
Slominski, A. T., Kim, T. K., Li, W., Postlethwaite, A., Tieu, E., & Tuckey, R. C. (2013). Novel vitamin D photoproducts and their precursors in the skin. Dermato-endocrinology, 5(1), 7–19. [Link]
-
Slominski, A. T., Zmijewski, M. A., Semak, I., Sweatman, T., Janjetovic, Z., Li, W., Zjawiony, J. K., & Tuckey, R. C. (2009). Sequential Metabolism of 7-Dehydrocholesterol to Steroidal 5,7-Dienes in Adrenal Glands and Its Biological Implication in the Skin. ResearchGate. [Link]
-
Zmijewski, M. A., Li, W., Zjawiony, J. K., & Slominski, A. T. (2011). Synthesis and photochemical transformation of 3β,21-dihydroxypregna-5,7-dien-20-one to novel secosteroids that show anti-melanoma activity. Steroids, 76(1-2), 107–115. [Link]
-
Shackleton, C. H., & Marcos, J. (2003). The implications of 7-dehydrosterol-7-reductase deficiency (Smith–Lemli–Opitz syndrome) to neurosteroid production. Steroids, 68(10-13), 905–914. [Link]
-
Slominski, A. T., Kim, T. K., Li, W., Postlethwaite, A., Tieu, E., & Tuckey, R. C. (2013). Novel vitamin D photoproducts and their precursors in the skin. Dermato-endocrinology, 5(1), 7–19. [Link]
-
Tuckey, R. C., Li, W., Zjawiony, J. K., Zmijewski, M. A., Nguyen, M. N., & Slominski, A. (2008). A pathway for the metabolism of vitamin D3: Unique hydroxylated metabolites formed during catalysis with cytochrome P450scc (CYP11A1). Proceedings of the National Academy of Sciences of the United States of America, 105(48), 18768–18773. [Link]
-
Wikipedia. (n.d.). Pregnenolone. Retrieved from [Link]
-
Morfin, R., & Starka, L. (2001). Neurosteroid 7-hydroxylation products in the brain. The International journal of biochemistry & cell biology, 33(9), 845–855. [Link]
-
UniProt. (n.d.). DHCR7 - 7-dehydrocholesterol reductase - Homo sapiens (Human). Retrieved from [Link]
-
Ma'ayan Lab. (n.d.). DHCR7 Gene. Retrieved from [Link]
-
Tuckey, R. C., Nguyen, M. N., & Slominski, A. T. (2021). Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites. The Journal of steroid biochemistry and molecular biology, 211, 105929. [Link]
-
Akwa, Y., Morfin, R. F., Robel, P., & Baulieu, E. E. (1992). Neurosteroid metabolism. 7 alpha-Hydroxylation of dehydroepiandrosterone and pregnenolone by rat brain microsomes. The Biochemical journal, 288 ( Pt 3), 959–964. [Link]
-
MedlinePlus. (2020). DHCR7 gene. Retrieved from [Link]
-
Akwa, Y., Morfin, R. F., Robel, P., & Baulieu, E. E. (1992). Neurosteroid metabolism. 7 alpha-Hydroxylation of dehydroepiandrosterone and pregnenolone by rat brain microsomes. The Biochemical journal, 288(Pt 3), 959–964. [Link]
-
Wikipedia. (n.d.). 7-Dehydrocholesterol. Retrieved from [Link]
-
Pérez-Rojas, J. M., Hernández-Vázquez, J. M., Bratoeff, E., & Cabeza, M. (2015). Synthesis and activity of novel 16-dehydropregnenolone acetate derivatives as inhibitors of type 1 5α-reductase and on cancer cell line SK-LU-1. Bioorganic & medicinal chemistry letters, 25(24), 5793–5796. [Link]
Sources
- 1. Sequential Metabolism of 7-Dehydrocholesterol to Steroidal 5,7-Dienes in Adrenal Glands and Its Biological Implication in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential Metabolism of 7-Dehydrocholesterol to Steroidal 5,7-Dienes in Adrenal Glands and Its Biological Implication in the Skin | PLOS One [journals.plos.org]
- 3. Sequential metabolism of 7-dehydrocholesterol to steroidal 5,7-dienes in adrenal glands and its biological implication in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. On the role of skin in the regulation of local and systemic steroidogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel pathway for sequential transformation of 7-dehydrocholesterol and expression of the P450scc system in mammalian skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P450scc-dependent metabolism of 7-dehydrocholesterol in placenta and epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Gene - DHCR7 [maayanlab.cloud]
- 10. Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. medlineplus.gov [medlineplus.gov]
- 14. Synthesis and photochemical transformation of 3β,21-dihydroxypregna-5,7-dien-20-one to novel secosteroids that show anti-melanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]
- 16. Products of Vitamin D3 or 7-Dehydrocholesterol Metabolism by Cytochrome P450scc Show Anti-Leukemia Effects, Having Low or Absent Calcemic Activity | PLOS One [journals.plos.org]
- 17. Novel vitamin D photoproducts and their precursors in the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Products of Vitamin D3 or 7-Dehydrocholesterol Metabolism by Cytochrome P450scc Show Anti-Leukemia Effects, Having Low or Absent Calcemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and activity of novel 16-dehydropregnenolone acetate derivatives as inhibitors of type 1 5α-reductase and on cancer cell line SK-LU-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pregnenolone - Wikipedia [en.wikipedia.org]
- 21. pnas.org [pnas.org]
- 22. Neurosteroid 7-hydroxylation products in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Neurosteroid metabolism. 7 alpha-Hydroxylation of dehydroepiandrosterone and pregnenolone by rat brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Neurosteroid metabolism. 7 alpha-Hydroxylation of dehydroepiandrosterone and pregnenolone by rat brain microsomes - PMC [pmc.ncbi.nlm.nih.gov]
